8-Prenylnaringenin

描述

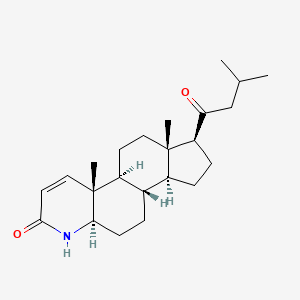

8-异戊烯基柚皮素是一种异戊烯基黄酮类植物雌激素,以其强大的雌激素活性而闻名。 它存在于啤酒花 (Humulus lupulus) 和啤酒中,被认为是最强的植物雌激素之一 。 该化合物在两种类型的雌激素受体 ERα 和 ERβ 上具有同等效力,并且作为 ERα 的完全激动剂 。

科学研究应用

8-异戊烯基柚皮素具有广泛的科学研究应用:

化学: 它被用作合成其他异戊烯基黄酮类化合物的先驱。

生物学: 该化合物因其雌激素作用和在激素替代疗法中的潜在作用而被研究.

医学: 研究表明,8-异戊烯基柚皮素可以减轻潮热,保持骨密度,并表现出抗癌特性

工业: 它被用于酿造行业,以增强啤酒的雌激素作用.

作用机制

8-异戊烯基柚皮素通过与雌激素受体 ERα 和 ERβ 结合而发挥作用。 它作为 ERα 的完全激动剂,诱导与雌二醇类似的雌激素反应,但效力较低 。 该化合物还诱导孕激素受体的表达并抑制促黄体生成激素 (LH) 和卵泡刺激素 (FSH),表明其具有抗性腺激素特性 。 此外,它已被证明可以增强 GABA A 受体的活性 。

类似化合物:

8-异戊烯基柚皮素的独特性: 8-异戊烯基柚皮素因其强大的雌激素活性而脱颖而出,使其成为研究激素替代疗法和其他与雌激素相关的效应的宝贵化合物 。 它作为 ERα 的完全激动剂的能力及其对各种生物途径的重大影响突出了其在类似化合物中独特性 。

生化分析

Biochemical Properties

8-PN interacts with various biomolecules, primarily the estrogen receptors ERα and ERβ . It acts as a full agonist of ERα, exhibiting effects similar to those of estradiol, albeit less potent .

Cellular Effects

8-PN has been shown to have various effects on cells. For instance, it has been demonstrated to reduce hot flashes , preserve bone density , and induce the secretion of prolactin . It also increases other estrogenic responses . In an in vivo study, 8-PN activated the proliferation of mammary cells .

Molecular Mechanism

The molecular mechanism of 8-PN involves its interaction with estrogen receptors ERα and ERβ . It acts as a full agonist of ERα . Its effects are similar to those of estradiol, but it is considerably less potent in comparison .

Temporal Effects in Laboratory Settings

It has been shown that 8-PN has various effects on cells and tissues, including the induction of the secretion of prolactin and the activation of the proliferation of mammary cells .

Dosage Effects in Animal Models

In animal models, the effects of 8-PN have been observed to vary with different dosages . For instance, it has been shown that both low and high doses of 8-PN can suppress serum LH and FSH, stimulate serum prolactin levels, and increase uterine weight .

Metabolic Pathways

The de novo biosynthetic pathway of 8-PN is composed of three parts: (1) (2 S)-naringenin synthesis; (2) dimethyllallyl diphosphate (DMAPP) synthesis through the mevalonate (MVA) pathway; and (3) prenylation of (2 S)-naringenin by PTs .

Transport and Distribution

It has been found that the amount of 8-PN in various tissues such as the kidneys, liver, muscles, lungs, pancreas, heart, spleen, and brain was higher than that of nonprenylated naringenin .

Subcellular Localization

It has been found that the gene expression of SfN8DT-1, which is responsible for the prenylation of the flavonoid naringenin at the 8-position, is strictly limited to the root bark where prenylated flavonoids are solely accumulated in planta .

准备方法

合成路线和反应条件: 8-异戊烯基柚皮素可以通过多种方法合成。一种方法涉及使用来自不同来源的异戊烯基转移酶 (PTs)。 例如,来自槐花 (Sophora flavescens) 的酶 Sf N8DT-1 可以合成 8-异戊烯基柚皮素 。该过程涉及多重序列比对和诱变以增强催化活性。 甲羟戊酸途径中关键基因的过表达可以显着提高 8-异戊烯基柚皮素的产量 。

工业生产方法: 8-异戊烯基柚皮素的工业生产通常涉及微生物生物合成。 酿酒酵母 (Saccharomyces cerevisiae) 是一种酵母,可以通过增强前体途径和优化酶活性来改造以生产 8-异戊烯基柚皮素 。 这种方法已经显示出有希望的结果,通过代谢和蛋白质工程显着提高了产量 。

化学反应分析

反应类型: 8-异戊烯基柚皮素会发生各种化学反应,包括氧化、还原和取代。这些反应受羟基的存在和异戊烯基侧链的影响。

常用试剂和条件:

氧化: 可以使用常见的氧化剂,如高锰酸钾 (KMnO₄) 和过氧化氢 (H₂O₂) 来氧化 8-异戊烯基柚皮素。

还原: 使用硼氢化钠 (NaBH₄) 等还原剂来还原该化合物。

取代: 取代反应通常涉及卤化物和胺类等亲核试剂。

主要生成产物: 从这些反应中产生的主要产物包括各种羟基化和异戊烯基化衍生物,它们可能表现出不同的生物活性。

相似化合物的比较

Naringenin: A flavanone found in citrus fruits, known for its antioxidant and anti-inflammatory properties.

Isoxanthohumol: A prenylflavonoid found in hops, with lower estrogenic activity compared to 8-Prenylnaringenin.

Xanthohumol: Another prenylflavonoid from hops, studied for its anticancer and anti-inflammatory effects.

Uniqueness of this compound: this compound stands out due to its potent estrogenic activity, making it a valuable compound for studying hormone replacement therapy and other estrogen-related effects . Its ability to act as a full agonist of ERα and its significant impact on various biological pathways highlight its uniqueness among similar compounds .

属性

IUPAC Name |

(2S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O5/c1-11(2)3-8-14-15(22)9-16(23)19-17(24)10-18(25-20(14)19)12-4-6-13(21)7-5-12/h3-7,9,18,21-23H,8,10H2,1-2H3/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPEPZZAVFJPLNZ-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=CC=C(C=C3)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C[C@H](O2)C3=CC=C(C=C3)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60333083 | |

| Record name | 8-Prenylnaringenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60333083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53846-50-7 | |

| Record name | (-)-8-Prenylnaringenin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53846-50-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Prenylnaringenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053846507 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Prenylnaringenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60333083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-PRENYLNARINGENIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5L872SZR8X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is 8-prenylnaringenin and where is it found?

A1: this compound (8-PN) is a prenylated flavonoid primarily found in the female flowers of the hop plant (Humulus lupulus L.). It's a natural constituent of beer, though in low concentrations, and is also being investigated for its potential use in dietary supplements. [, ]

Q2: this compound is described as a phytoestrogen. What does this mean?

A2: Phytoestrogens are plant-derived compounds that can exert estrogen-like effects in the body. 8-PN is considered one of the most potent phytoestrogens identified, exhibiting higher estrogenic activity in vitro than other known phytoestrogens like coumestrol, genistein, and daidzein. [, ]

Q3: How does this compound exert its estrogenic effects?

A3: 8-PN exerts its effects by binding to estrogen receptors (ERs), specifically showing a preference for ERα over ERβ. [, ] This binding interaction triggers downstream signaling pathways, leading to the regulation of gene expression and various physiological responses in estrogen-responsive tissues. [, ]

Q4: How does the estrogenic potency of this compound compare to other hop flavonoids?

A4: this compound significantly surpasses the estrogenic potency of other hop flavonoids, including 6-prenylnaringenin, 6,8-diprenylnaringenin, and 8-geranylnaringenin. While these compounds display some estrogenic activity, their potency is less than 1% of that exhibited by 8-PN. []

Q5: this compound is said to influence the E-cadherin/catenin complex. What is the significance of this interaction?

A6: The E-cadherin/catenin complex plays a crucial role in cell-to-cell adhesion and acts as an invasion suppressor in epithelial cells. 8-PN has been shown to stimulate E-cadherin-dependent aggregation and growth in MCF-7/6 breast cancer cells, mimicking the effects of 17β-estradiol. This suggests a potential role for 8-PN in inhibiting tumor invasion and metastasis. []

Q6: Is isoxanthohumol related to this compound?

A7: Yes, isoxanthohumol (IX) is a prenylflavonoid found in hops and beer that acts as a prodrug to 8-PN. This means IX itself is not estrogenic, but can be converted into the potent phytoestrogen 8-PN within the body. []

Q7: How is isoxanthohumol converted into this compound?

A8: The conversion of IX into 8-PN primarily occurs through O-demethylation by the intestinal microbiota, specifically by bacteria residing in the distal colon. [, ] This microbial biotransformation process highlights the crucial role of the gut microbiome in determining the final biological activity of ingested hop compounds.

Q8: Are there individual differences in the conversion of isoxanthohumol to this compound?

A9: Yes, there's significant interindividual variability in the ability of the gut microbiota to convert IX into 8-PN. Studies have shown that approximately one-third of individuals are efficient converters (Hop+), while the remaining exhibit low conversion rates (Hop-). This variability is attributed to differences in the composition of their intestinal microbiota. []

Q9: Can the conversion of isoxanthohumol to this compound be enhanced?

A10: Research suggests that administration of specific bacterial strains, such as Eubacterium limosum, can enhance the conversion of IX into 8-PN, even in individuals with low conversion capabilities (Hop-). This probiotic approach holds potential for balancing phytoestrogen exposure from hop consumption. []

Q10: What are the primary metabolic pathways of this compound in humans?

A11: In humans, 8-PN is primarily metabolized in the liver. The main metabolic reactions involve: * Oxidation of the prenyl side chain, primarily at the terminal methyl groups, leading to the formation of trans- and cis-alcohols.* Oxidation of the flavanone skeleton, mainly at the 3' position on the B ring.* Epoxide formation on the prenyl group double bond, followed by intramolecular cyclization.* Desaturation of the C ring, resulting in the formation of 8-prenylapigenin.* Ipso hydroxylation of the B ring, potentially leading to B ring cleavage and the formation of 8-prenylchromone. []

Q11: Which cytochrome P450 enzymes are involved in the metabolism of isoxanthohumol and this compound?

A11: Specific cytochrome P450 (CYP) enzymes play key roles in metabolizing IX and 8-PN. These include:

Q12: What are the potential therapeutic benefits of this compound?

A12: Given its potent estrogenic activity, 8-PN has garnered interest for its potential in addressing conditions associated with estrogen deficiency, primarily menopausal symptoms. Research suggests it could offer benefits in:

- Alleviating Menopausal Symptoms: Clinical trials indicate that hop-containing preparations, likely due to 8-PN, can significantly reduce the frequency of hot flashes, a common and bothersome symptom of menopause. []

- Preventing Bone Loss: 8-PN's estrogenic effects suggest potential in mitigating bone loss associated with estrogen deficiency, a crucial factor in osteoporosis development. []

- Inhibiting Tumor Growth: In vitro studies highlight the ability of 8-PN and related prenylflavanones to induce apoptosis (programmed cell death) in cancer cells, suggesting potential as anticancer agents. [, ]

Q13: What effects does this compound have on bone cells?

A15: In vitro studies show that 8-PN promotes the differentiation and mineralization of osteoblasts, the cells responsible for bone formation. [, ] Additionally, it inhibits the formation and activity of osteoclasts, the cells that break down bone. [] These findings suggest that 8-PN might help maintain bone density and prevent bone loss.

Q14: How does this compound affect muscle recovery from disuse atrophy?

A16: 8-PN has shown potential in promoting recovery from muscle atrophy caused by disuse, such as that experienced during immobilization. Studies suggest it achieves this by activating the PI3K/Akt/P70S6K1 pathway, a crucial signaling cascade for muscle protein synthesis and growth. []

Q15: Could this compound be a potential treatment for neurodegenerative diseases?

A17: While research is in its early stages, 8-PN and related compounds have shown potential in promoting the differentiation of neural precursor cells into neurons. [] This neurodifferentiating potential, along with its ability to cross the blood-brain barrier, makes it a molecule of interest for exploring potential therapeutic applications in neurodegenerative diseases.

Q16: Are there any safety concerns associated with the consumption of this compound?

A16: While 8-PN holds promise for various therapeutic applications, it's crucial to acknowledge potential safety concerns:

- Estrogenic Effects: Given its potent estrogenic activity, long-term exposure to high doses of 8-PN might lead to adverse effects in estrogen-sensitive tissues. More research is needed to determine safe and effective dosages for long-term use. []

Q17: What further research is needed to fully understand the therapeutic potential of this compound?

A17: Further research is needed to:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-[(4-Methylphenyl)carbamoyl]-4-piperidin-1-ylphenyl]-1,3-dioxoisoindole-5-carboxylic acid](/img/structure/B1664629.png)

![Methyl 3-(2,6-dichlorophenyl)-5-({2-[(methylamino)carbonyl]hydrazino}carbonyl)isoxazole-4-carboxylate](/img/structure/B1664639.png)